Isobutyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate
Description
Isobutyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate is a pyrimido-thiazine derivative characterized by a bicyclic framework fused with a thiazine ring. The compound features an isobutyl ester at position 7, a methyl group at position 8, and a conjugated (E)-2-phenylethenyl substituent at position 5. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal and synthetic chemistry.
Properties
CAS No. |
609795-25-7 |
|---|---|
Molecular Formula |
C21H24N2O3S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-methylpropyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C21H24N2O3S/c1-14(2)13-26-20(25)19-15(3)22-21-23(18(24)11-12-27-21)17(19)10-9-16-7-5-4-6-8-16/h4-10,14,17H,11-13H2,1-3H3/b10-9+ |
InChI Key |
OXFMYEMPCXOHHB-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)/C=C/C3=CC=CC=C3)C(=O)OCC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C=CC3=CC=CC=C3)C(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thioamides, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, Isobutyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Isobutyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The 4-iodophenyl analog () is heavier (484.35 g/mol) due to iodine, which may facilitate crystallographic studies via anomalous scattering .
- The ethoxy/propoxy-substituted analog () has lower molecular weight (432.50 g/mol) and higher solubility, suited for aqueous-phase reactions.
Heterocyclic Core Modifications
Pyrimido-thiazine derivatives differ from pyrimido-oxazines in ring heteroatoms (S vs. O):
Key Observations :
Spectroscopic Data:
- Target Compound : Expected NMR signals include a doublet for the (E)-ethenyl group (J ≈ 16 Hz) and singlet for the methyl group at position 6. IR would show C=O (4-oxo) and ester C=O stretches .
- 4-Iodophenyl Analog (): Distinctive ¹H NMR signals for aromatic protons adjacent to iodine (deshielded) and IR C-I stretch (~500 cm⁻¹).
- Oxazine Derivatives (): IR bands for cyano (≈2200 cm⁻¹) and thiomethyl (≈700 cm⁻¹) groups differ from the target’s ester functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
